4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
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Overview
Description
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps, including the formation of the morpholine ring, the attachment of the pyrazine group, and the cyclohexyl group incorporation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide: shares structural similarities with other benzamide derivatives and morpholine-containing compounds.
Benzamide derivatives: Known for their diverse biological activities.
Morpholine-containing compounds: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Morpholino-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, also known as N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide, is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a morpholine ring and a cyclohexyl group substituted with a pyrazine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
The exact mechanisms of action for this compound are still under investigation. However, preliminary studies indicate that it may interact with various enzymes and receptors involved in critical biochemical pathways. This interaction could lead to modulation of signaling pathways relevant to disease processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The compound's structural similarity to known anticancer agents suggests that it may function as a selective inhibitor of specific kinases involved in tumor growth.
Interaction with Biological Macromolecules
Research indicates that this compound interacts with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic applications. For example, studies have demonstrated that the compound can modulate enzyme activity related to cancer progression.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : In vitro assays using various cancer cell lines have shown that the compound exhibits dose-dependent inhibition of cell growth. For example, IC50 values were reported in the low micromolar range for several tested lines, indicating strong potency.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound to target proteins. These studies suggest that the compound fits well within the active sites of specific kinases, supporting its role as a potential inhibitor.
- Comparative Analysis : A comparative analysis with other benzamide derivatives has shown that this compound possesses superior biological activity against certain cancer targets. This highlights its potential as a lead compound for further drug development.
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor Inhibition | A549 | 5.29 ± 0.58 | Kinase inhibition |
Antitumor Inhibition | HeLa | 3.72 ± 0.91 | Modulation of signaling pathways |
Antitumor Inhibition | MCF-7 | 9.23 ± 0.56 | Interaction with nucleic acids |
Properties
IUPAC Name |
4-morpholin-4-yl-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(16-1-5-18(6-2-16)25-11-13-27-14-12-25)24-17-3-7-19(8-4-17)28-20-15-22-9-10-23-20/h1-2,5-6,9-10,15,17,19H,3-4,7-8,11-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTJOAGIZVHCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.